molecular formula C20H21N3O B2878220 2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 605627-89-2

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B2878220
CAS No.: 605627-89-2
M. Wt: 319.408
InChI Key: XQERJHCGJVKPPO-UHFFFAOYSA-N
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Description

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbenzoyl group and a benzodiazole moiety. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological activity. Some benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Future Directions

The future directions for research into benzimidazole derivatives are likely to continue to focus on their synthesis and evaluation for various biological activities, given their wide range of potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 3-Methylbenzoyl Group: This step involves the acylation of the piperidine ring with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzodiazole Moiety: The benzodiazole ring is formed through a cyclization reaction involving appropriate precursors, such as o-phenylenediamine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole moiety, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole
  • 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide
  • 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one

Uniqueness

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both piperidine and benzodiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-5-4-6-16(13-14)20(24)23-11-9-15(10-12-23)19-21-17-7-2-3-8-18(17)22-19/h2-8,13,15H,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQERJHCGJVKPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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